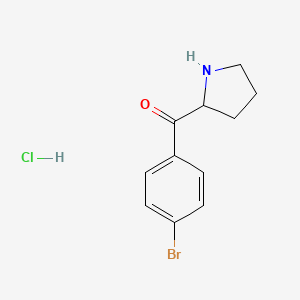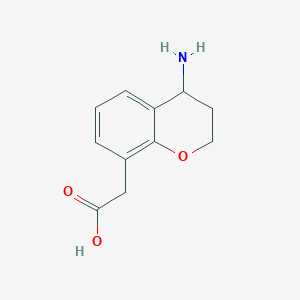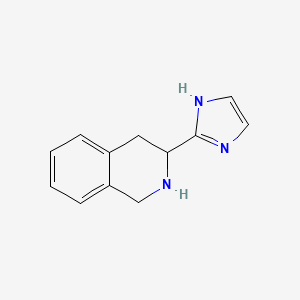
3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Imidazol-2-yl)-1,2,3,4-tetrahydroisochinolin ist eine heterocyclische Verbindung, die die strukturellen Merkmale sowohl von Imidazol als auch von Tetrahydroisochinolin vereint. Imidazol ist ein fünfgliedriger Ring, der zwei Stickstoffatome enthält, während Tetrahydroisochinolin ein teilweise gesättigtes Isochinolin-Derivat ist. Diese Verbindung ist aufgrund ihrer potenziellen biologischen und pharmakologischen Aktivitäten von großem Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(1H-Imidazol-2-yl)-1,2,3,4-tetrahydroisochinolin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Ein häufiges Verfahren ist die Kondensation eines Imidazol-Derivats mit einem Tetrahydroisochinolin-Vorläufer unter sauren oder basischen Bedingungen. Zum Beispiel kann die Reaktion zwischen 2-Aminobenzylamin und Glyoxal in Gegenwart eines sauren Katalysators die gewünschte Verbindung ergeben .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Versionen der Labor-Syntheseverfahren beinhalten. Dies umfasst die Verwendung von kontinuierlichen Strömungsreaktoren zur Steigerung der Reaktions-Effizienz und Ausbeute. Die Wahl der Lösungsmittel, Katalysatoren und Reaktionsbedingungen ist entscheidend, um Skalierbarkeit und Kosteneffizienz zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(1H-Imidazol-2-yl)-1,2,3,4-tetrahydroisochinolin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Imidazolring kann oxidiert werden, um N-Oxide zu bilden.
Reduktion: Die Tetrahydroisochinolin-Einheit kann reduziert werden, um vollständig gesättigte Isochinolin-Derivate zu bilden.
Substitution: Elektrophile und nucleophile Substitutionen können sowohl am Imidazol- als auch am Tetrahydroisochinolinring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide, Acylchloride und Sulfonylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation des Imidazolrings Imidazol-N-Oxide ergeben, während die Reduktion der Tetrahydroisochinolin-Einheit vollständig gesättigte Isochinolin-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
3-(1H-Imidazol-2-yl)-1,2,3,4-tetrahydroisochinolin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Es wird zum Studium von Enzyminhibitoren und Rezeptorliganden verwendet.
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen, einschließlich als antimikrobielles, krebshemmendes und entzündungshemmendes Mittel.
Wirkmechanismus
Der Wirkmechanismus von 3-(1H-Imidazol-2-yl)-1,2,3,4-tetrahydroisochinolin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Imidazolring kann mit Metallionen koordinieren, wodurch er nützlich für die Hemmung von Metalloenzymen wird. Die Tetrahydroisochinolin-Einheit kann mit verschiedenen Rezeptoren und Enzymen interagieren und deren Aktivität modulieren. Diese Interaktionen können zur Hemmung der Enzymaktivität oder zur Aktivierung spezifischer Signalwege führen .
Wirkmechanismus
The mechanism of action of 3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The tetrahydroisoquinoline moiety can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Imidazol: Eine einfachere Struktur mit ähnlichem stickstoffhaltigem Ring.
Tetrahydroisochinolin: Fehlt der Imidazolring, aber es teilt die teilweise gesättigte Isochinolin-Struktur.
2-(1H-Imidazol-2-yl)pyridin: Enthält sowohl Imidazol- als auch Pyridinringe, ähnlich in der Komplexität wie 3-(1H-Imidazol-2-yl)-1,2,3,4-tetrahydroisochinolin.
Einzigartigkeit
3-(1H-Imidazol-2-yl)-1,2,3,4-tetrahydroisochinolin ist einzigartig durch die Kombination der Imidazol- und Tetrahydroisochinolin-Einheiten, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese duale Funktionalität ermöglicht vielseitige Anwendungen in verschiedenen Bereichen der Forschung und Industrie.
Eigenschaften
CAS-Nummer |
1027595-67-0 |
|---|---|
Molekularformel |
C12H13N3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
3-(1H-imidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H13N3/c1-2-4-10-8-15-11(7-9(10)3-1)12-13-5-6-14-12/h1-6,11,15H,7-8H2,(H,13,14) |
InChI-Schlüssel |
LVXGKCQDNDGCPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NCC2=CC=CC=C21)C3=NC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



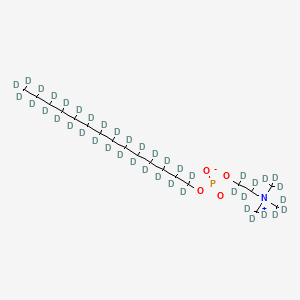
![3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315740.png)
![2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline](/img/structure/B12315751.png)
![2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12315752.png)
![3-[3-(1H-imidazol-1-yl)propoxy]-4-methoxybenzaldehyde](/img/structure/B12315758.png)
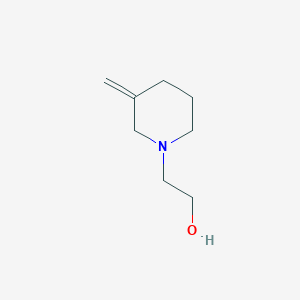
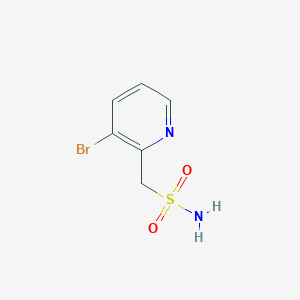
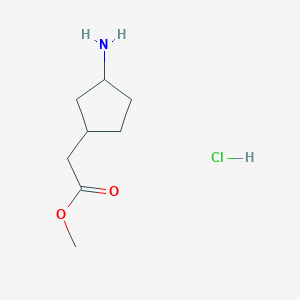
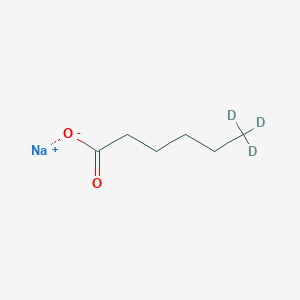
![6-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12315818.png)
![1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B12315822.png)
